4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride typically involves the reaction of ethyl oxalyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s ability to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzeneboronic acid hydrochloride
- 4-(Aminomethyl)benzonitrile
- 4-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is unique due to its specific structural features, including the oxolane ring and the aminomethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-(aminomethyl)-4-ethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(4-8)3-6(9)10-5-7;/h2-5,8H2,1H3;1H |
InChI Key |
BZYYNJABUWHXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)OC1)CN.Cl |
Origin of Product |
United States |
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